N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide
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Overview
Description
N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form intermediate compounds. These intermediates are then subjected to further reactions, such as nucleophilic substitution, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It may serve as a lead compound for developing new drugs with antimicrobial, antiviral, or anticancer properties.
Mechanism of Action
The mechanism of action of N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with furan, thiazole, or thiadiazole rings. Examples include:
Thiazole derivatives: Known for their diverse biological activities, such as antimicrobial and anticancer properties.
Thiadiazole derivatives: Often used in medicinal chemistry for their potential therapeutic effects.
Uniqueness
N-{1-[(4-chlorophenyl)sulfanyl]-2-oxo-2-phenylethyl}furan-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C19H14ClNO3S |
---|---|
Molecular Weight |
371.8 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)sulfanyl-2-oxo-2-phenylethyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14ClNO3S/c20-14-8-10-15(11-9-14)25-19(17(22)13-5-2-1-3-6-13)21-18(23)16-7-4-12-24-16/h1-12,19H,(H,21,23) |
InChI Key |
QXLKMKFUSOOLDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CO2)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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